3-Phenethylpyrrolidin-2-one

Vue d'ensemble

Description

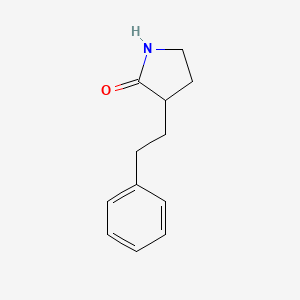

3-Phenethylpyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a phenethyl group at the third position. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethylpyrrolidin-2-one typically involves the reaction of phenethylamine with succinic anhydride under acidic or basic conditions to form the corresponding amide. This intermediate is then cyclized to form the pyrrolidinone ring. The reaction conditions often include heating and the use of solvents such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Microwave-assisted synthesis is also a method employed to achieve high yields in shorter reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions

Major Products Formed

Oxidation: Formation of phenethyl ketone or phenethyl carboxylic acid.

Reduction: Formation of phenethyl alcohol.

Substitution: Various substituted phenethyl derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In the realm of organic synthesis, 3-phenethylpyrrolidin-2-one serves as a versatile intermediate for generating more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form N-oxides or other derivatives.

- Reduction : Capable of undergoing reduction to yield alcohol derivatives.

- Substitution Reactions : The phenethyl group can undergo electrophilic or nucleophilic substitutions.

Biology

The biological applications of this compound are particularly noteworthy:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes due to its structural similarities to natural substrates, making it a candidate for drug development.

- Receptor Binding Studies : It is utilized in studies examining its interaction with various biological receptors, which is crucial for understanding its pharmacological potential.

Industry

In industrial applications, this compound is used in the production of fine chemicals and pharmaceuticals. Its ability to act as an intermediate in synthetic pathways enhances its value in creating therapeutic agents.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Enzyme Inhibition Studies : A study published in Heliyon explored the enzyme-inhibitory properties of pyrrolidinone derivatives, including this compound, highlighting its potential as a lead compound for drug development aimed at specific enzymatic pathways .

- Biological Activity Assessments : Research has shown that compounds related to this compound exhibit significant biological activities, including antimicrobial effects, which may open avenues for developing new therapeutic agents .

Mécanisme D'action

The mechanism of action of 3-Phenethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and biological context .

Comparaison Avec Des Composés Similaires

3-Phenethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

Pyrrolidin-2-one: The parent compound without the phenethyl group.

3-Methylpyrrolidin-2-one: A similar compound with a methyl group instead of a phenethyl group.

3-Phenylpyrrolidin-2-one: A compound with a phenyl group instead of a phenethyl group.

The uniqueness of this compound lies in its phenethyl substitution, which can impart distinct biological activities and chemical properties compared to its analogs .

Activité Biologique

3-Phenethylpyrrolidin-2-one, a compound belonging to the pyrrolidinone family, exhibits a range of biological activities that have garnered interest in pharmacological research. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidinone backbone with a phenethyl substituent at the third carbon position. This unique structure contributes to its binding affinity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. Research indicates that it may inhibit certain enzymes, thereby altering metabolic pathways and influencing cellular functions.

Biological Effects

1. Anticancer Activity

Studies have shown that compounds structurally related to this compound exhibit anticancer properties by inhibiting sphingosine kinase (SK), an enzyme involved in cancer cell proliferation and survival. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .

2. Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties. It has been observed to enhance neuronal survival under stress conditions, potentially through modulation of signaling pathways associated with neurodegeneration.

3. Analgesic Properties

Preliminary studies indicate that this compound may exhibit analgesic effects, making it a candidate for further investigation in pain management therapies.

Table 1: Summary of Biological Activities

Case Study Examples

- Anticancer Efficacy : In a study evaluating the anticancer activity of sphingosine kinase inhibitors, several derivatives similar to this compound were found to significantly reduce cell viability in colorectal cancer models. The mechanism involved activation of protein phosphatase 2A (PP2A), leading to enhanced apoptotic signaling pathways .

- Neuroprotection in Animal Models : An animal study demonstrated that administration of this compound improved cognitive function and reduced neuronal loss in models of neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 3-Phenethylpyrrolidin-2-one with high enantiomeric purity?

Methodological Answer:

Stereochemical control in pyrrolidinone derivatives often requires chiral auxiliaries or asymmetric catalysis. For example, in related compounds like (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one, enantioselective synthesis was achieved using 1.0 M HCl to resolve intermediates, followed by controlled crystallization (52.7% yield) . For this compound, consider chiral phase-transfer catalysts or enantioselective hydrogenation. Validate purity via HPLC with chiral columns and cross-reference with X-ray crystallography (XRPD) for absolute configuration confirmation .

Q. Basic: How should researchers design experiments to characterize the thermal stability and degradation pathways of this compound?

Methodological Answer:

Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. For degradation studies, expose the compound to accelerated conditions (e.g., 40°C/75% relative humidity for 3 months) and analyze degradation products via LC-MS. Reference safety data sheets (SDS) for structurally similar pyrrolidinones, which recommend storage in tightly sealed containers under dry, ventilated conditions to minimize hydrolysis or oxidation .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRPD) for this compound derivatives?

Methodological Answer:

Discrepancies between solution-state NMR and solid-state XRPD data may arise from conformational flexibility or polymorphism. For example, in (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, stereochemical assignments required combined use of NOESY (to confirm spatial proximity of protons) and XRPD (to validate crystal packing) . Apply density functional theory (DFT) calculations to model energetically favorable conformers and compare with experimental data. Cross-validate using variable-temperature NMR to detect dynamic effects .

Q. Advanced: What strategies are recommended for analyzing the biological activity of this compound in receptor-binding assays?

Methodological Answer:

Design competitive binding assays using radiolabeled ligands or surface plasmon resonance (SPR) to measure affinity (Kd). For example, in studies of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, stereochemistry significantly impacted binding to neuronal receptors . Include positive/negative controls (e.g., known agonists/antagonists) and replicate experiments to address variability. Use molecular docking simulations to rationalize structure-activity relationships (SAR) and guide derivative synthesis .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

While specific hazard data for this compound is limited, analogous pyrrolidinones (e.g., 3-Amino-1-hydroxy-pyrrolidin-2-one) recommend:

- Storage: Tightly sealed containers in dry, ventilated areas (≤25°C) to prevent moisture absorption .

- PPE: Gloves (nitrile), lab coats, and safety goggles.

- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid solvents that may react with the lactam ring .

Q. Advanced: How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

Implement process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progress. For example, in the synthesis of 1-ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one, strict control of trifluoroacetylating agent stoichiometry minimized side reactions . Establish critical quality attributes (CQAs) such as residual solvent levels (via GC-MS) and enantiomeric excess (via chiral HPLC). Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading) .

Q. Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. For example, in pharmacokinetic studies of pyrrolidinone-based pharmaceuticals, deuterated internal standards (e.g., d5-3-Phenethylpyrrolidin-2-one) improved quantification accuracy . Validate methods per ICH guidelines (linearity: R<sup>2</sup> ≥0.99; LOQ ≤1 ng/mL) and cross-check with NMR for structural confirmation .

Q. Advanced: How can researchers address discrepancies in computational vs. experimental logP values for this compound?

Methodological Answer:

Computational logP predictions (e.g., using ChemAxon or ACD/Labs) may conflict with shake-flask/HPLC measurements due to ionization or solvent effects. For (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, experimental logP was adjusted using pH-specific octanol-water partitioning . Calibrate models with structurally related compounds (e.g., 3-Phenyl-1-(piperidin-4-yl)propan-1-ol) and validate via potentiometric titration .

Propriétés

IUPAC Name |

3-(2-phenylethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWKEJRXBCOELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.